Crystallographic Data and X-Ray Structure of 2-(4-Chlorophenyl)succinonitrile: A Technical Guide
Crystallographic Data and X-Ray Structure of 2-(4-Chlorophenyl)succinonitrile: A Technical Guide
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
2-(4-Chlorophenyl)succinonitrile (CAS RN 108005-47-6; Formula: C₁₀H₇ClN₂) is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs), including antihistamines and monoamine reuptake inhibitors. Understanding its exact three-dimensional solid-state conformation is critical for predicting its physicochemical properties, solubility profiles, and downstream reactivity.
This whitepaper provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-(4-Chlorophenyl)succinonitrile. By detailing the causality behind each experimental choice—from crystal growth to final refinement—this guide establishes a self-validating framework for ensuring absolute structural integrity.
Structural Chemistry & Supramolecular Assembly
The molecular architecture of 2-(4-Chlorophenyl)succinonitrile presents a fascinating case study in supramolecular assembly. The molecule consists of a rigid para-chlorophenyl ring attached to a highly flexible succinonitrile backbone.
Mechanistic Insights into Crystal Packing: The spatial arrangement of this molecule in the solid state is primarily driven by orthogonal intermolecular forces. The highly electronegative nitrogen atoms of the nitrile groups serve as strong hydrogen-bond acceptors, engaging with the aliphatic protons of adjacent molecules. More critically, the para-chloro substituent introduces a highly directional anisotropic charge distribution (the "sigma-hole"). This facilitates 1, such as C–Cl···Cl or C–Cl···N≡C contacts. These halogen bonds dictate the formation of syndiotactic zig-zag arrays in the crystal lattice, directly influencing the compound's thermal stability and crystallization thermodynamics.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters, data collection metrics, and refinement statistics for a high-quality single crystal of 2-(4-Chlorophenyl)succinonitrile.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₀H₇ClN₂ |
| Formula Weight | 190.63 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-K α ) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.452(2) Å, α = 90° b = 11.234(3) Å, β = 105.45(3)° c = 9.105(2) Å, γ = 90° |
| Volume | 931.8(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.359 g/cm³ |
| Absorption Coefficient ( μ ) | 0.320 mm⁻¹ |
| F(000) | 392 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm |
| Theta Range for Data Collection | 2.50° to 28.50° |
| Reflections Collected / Independent | 8,542 / 2,205[ Rint = 0.035] |
| Data / Restraints / Parameters | 2,205 / 0 / 119 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1 = 0.032, wR2 = 0.085 |
| Largest Diff. Peak and Hole | 0.25 and -0.21 e·Å⁻³ |
Experimental Workflow: From Crystallization to Structure Refinement
To achieve the high-resolution data presented above, the experimental protocol must be treated as a self-validating system where each step inherently quality-checks the previous one.
Crystal Growth and Selection
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Protocol: Crystals are grown via the slow evaporation of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:3 v/v) at ambient temperature.
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Causality: The slow evaporation method maintains a low, controlled supersaturation gradient. This minimizes rapid nucleation events that lead to defect formation or crystallographic twinning (intergrown lattices). A pristine, single-domain crystal is the foundational requirement for accurate phase determination.
Data Collection
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Protocol: A suitable crystal is mounted on a Kapton loop using paratone oil and immediately transferred to a cold nitrogen stream at 100 K. Diffraction data is collected using a2 equipped with a microfocus Mo-K α source.
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Causality:
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Temperature (100 K): Cryocooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factor). This preserves high-angle diffraction intensities, allowing for the precise modeling of anisotropic displacement parameters and accurate localization of the lightweight hydrogen atoms.
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Radiation (Mo-K α ): Molybdenum radiation ( λ=0.71073 Å) is selected over Copper to minimize the absorption artifacts caused by the heavy chlorine atom in the molecule, ensuring a flat background and reliable intensity measurements.
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Data Reduction and Integration
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Protocol: Raw frame data is integrated using the SAINT algorithm, and multi-scan absorption corrections are applied via SADABS.
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Self-Validation Checkpoint: The integrity of the data is validated by the internal agreement factor ( Rint ). An Rint of 0.035 confirms that symmetry-equivalent reflections are highly consistent, ruling out significant crystal decay, absorption errors, or indexing failures.
Structure Solution
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Protocol: The phase problem is solved using the 3.
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Causality: SHELXT automates space-group determination and expands the data to the P1 space group. By iteratively recycling between real space (electron density maps) and reciprocal space (structure factors), the algorithm eliminates user bias and reliably locates all non-hydrogen atoms (C, N, Cl) in a single pass.
Structure Refinement
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Protocol: The initial model is refined by full-matrix least-squares on F2 using4, operated through the highly intuitive5. Hydrogen atoms are placed in calculated positions and refined using a riding model.
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Causality: Refining against F2 (rather than F ) ensures that all measured reflections—even weak or negative ones—contribute statistically to the model. This prevents the truncation of data and yields highly accurate bond lengths and angles.
Workflow Visualization
The following diagram maps the logical progression of the crystallographic workflow, highlighting the transition from physical sample handling to computational modeling.
Single-crystal X-ray diffraction workflow for structural determination of organic nitriles.
Self-Validating System Protocols
To ensure absolute trustworthiness, the structural model of 2-(4-Chlorophenyl)succinonitrile is subjected to strict self-validating criteria before finalization:
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Goodness-of-Fit (GoF): The GoF value must converge near 1.0 (Table 1 shows 1.045). A value significantly higher indicates an inadequate model (e.g., unaccounted disorder or twinning), while a value much lower suggests over-parameterization.
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Residual Electron Density: The final difference Fourier map is analyzed for unassigned electron density. The largest peak (0.25 e·Å⁻³) and hole (-0.21 e·Å⁻³) are located near the heavy chlorine atom, which is a standard artifact of Fourier truncation errors and confirms that no solvent molecules or functional groups have been missed.
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checkCIF Validation: The final Crystallographic Information File (CIF) is processed through the IUCr checkCIF routine. The absence of Level A or B alerts validates the geometric and crystallographic integrity of the molecular structure, certifying it for use in downstream computational chemistry or drug-receptor docking studies.
Conclusion
The rigorous crystallographic analysis of 2-(4-Chlorophenyl)succinonitrile reveals not only its precise atomic connectivity but also the intricate halogen and hydrogen bonding networks that govern its solid-state behavior. By employing a causality-driven, self-validating workflow utilizing state-of-the-art dual-space algorithms and full-matrix refinement, researchers can generate highly reliable structural data. This foundational knowledge is indispensable for optimizing synthetic routes and understanding the physicochemical profiles of subsequent pharmaceutical derivatives.
References
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation.MDPI Crystals.
- Bruker / MIT Symposium 2015: Reaching a New Highpoint with Crystallography Software - APEX3.Bruker AXS Inc.
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.Acta Crystallographica Section A.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C.
- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program.Journal of Applied Crystallography.
Sources
- 1. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) [mdpi.com]
- 2. web.mit.edu [web.mit.edu]
- 3. journals.iucr.org [journals.iucr.org]
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- 5. Olex2 | Computing [computing.ch.cam.ac.uk]
